![molecular formula C12H11Cl3N4OS B2959322 N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide CAS No. 868214-43-1](/img/structure/B2959322.png)
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide”, has been reported . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . A new derivative of 1,3,4-thiadiazole was obtained in 84% yield, and its structure was confirmed by 1H and 13C NMR spectroscopy data .Scientific Research Applications
Antimicrobial Activity
1,3,4-thiadiazole derivatives have shown significant antimicrobial activity against various types of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs.
Antitumor Activity
Compounds derived from 1,3,4-thiadiazole have demonstrated antitumor potential . They have been evaluated for their antitumor potential against different cancer cell lines .
Antiviral Activity
1,3,4-thiadiazole derivatives have also been found to possess antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory activity , which could make them useful in the treatment of conditions characterized by inflammation.
Antioxidant Activity
1,3,4-thiadiazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Neuroprotective Activity
Some 1,3,4-thiadiazole derivatives have shown neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases.
Antiprotozoal Activity
These compounds have demonstrated antiprotozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites.
Inhibitor of Dihydrofolate Reductase (DHFR)
The compound “N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide” has been found to be a potential inhibitor of DHFR . DHFR is an enzyme involved in the synthesis of nucleotides, and inhibiting it can be a strategy for treating certain types of cancer.
Mechanism of Action
properties
IUPAC Name |
N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYFONHUACUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide |
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